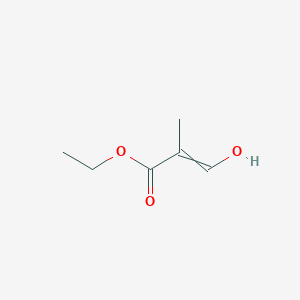
benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate
Übersicht
Beschreibung
benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, an aminocarbonyl group, an iodine atom, and a thienyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 3-(aminocarbonyl)-5-iodo-2-thiophene. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The iodine atom in the thienyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thienyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of enzyme-substrate interactions and the disruption of catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the thienyl and iodine groups.
3-Iodo-Benzyl Alcohol: Contains the iodine and benzyl groups but lacks the carbamate and thienyl components.
N-Benzylthiourea: Contains the benzyl and thiourea groups but lacks the iodine and thienyl components.
Uniqueness
benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate is unique due to the presence of both the iodine atom and the thienyl ring, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.
Eigenschaften
Molekularformel |
C13H11IN2O3S |
|---|---|
Molekulargewicht |
402.21 g/mol |
IUPAC-Name |
benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate |
InChI |
InChI=1S/C13H11IN2O3S/c14-10-6-9(11(15)17)12(20-10)16-13(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,15,17)(H,16,18) |
InChI-Schlüssel |
NMSSIVVNMBREJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(S2)I)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid](/img/structure/B8659635.png)
![5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride](/img/structure/B8659640.png)










![2-Carbomethoxybicyclo[3.2.1]octan-3-one](/img/structure/B8659730.png)
